2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is a highly nitrated aromatic compound. It is known for its complex structure and significant energetic properties, making it a subject of interest in various scientific fields, particularly in the study of high-energy materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine typically involves multiple nitration steps. The process begins with the nitration of benzene to form trinitrobenzene, followed by further nitration and amination steps to introduce the trinitrophenyl groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is challenging due to its highly explosive nature. The process involves careful handling of reagents and strict control of reaction conditions to ensure safety. The use of continuous flow reactors and automated systems can help mitigate risks associated with large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines, which can be further functionalized.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly nitrated aromatic compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Its derivatives are being investigated for potential use in drug development, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism by which 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s high energy content also makes it a potent explosive, with its decomposition releasing a significant amount of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in small warheads.
1,3,5-Trinitrobenzene: Used in the production of other high-energy materials.
2,4,6-Trinitro-N-methyl-aniline: Studied for its potential use in various industrial applications.
Uniqueness
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is unique due to its highly nitrated structure, which imparts significant energetic properties. Its complex synthesis and the challenges associated with its handling make it a compound of interest for specialized applications in scientific research and industry .
Eigenschaften
114829-55-9 | |
Molekularformel |
C24H9N15O24 |
Molekulargewicht |
891.4 g/mol |
IUPAC-Name |
2,4,6-trinitro-1-N,3-N,5-N-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C24H9N15O24/c40-28(41)7-1-10(31(46)47)16(11(2-7)32(48)49)25-19-22(37(58)59)20(26-17-12(33(50)51)3-8(29(42)43)4-13(17)34(52)53)24(39(62)63)21(23(19)38(60)61)27-18-14(35(54)55)5-9(30(44)45)6-15(18)36(56)57/h1-6,25-27H |
InChI-Schlüssel |
RIJSNFZFJIJTBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.